N'-(1-phenylethylidene)methanesulfonohydrazide
Overview
Description
N’-(1-phenylethylidene)methanesulfonohydrazide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It belongs to the class of sulfonylhydrazones, which are characterized by the presence of a sulfonyl group attached to a hydrazone moiety. This compound has garnered attention due to its potential biological activities and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(1-phenylethylidene)methanesulfonohydrazide can be synthesized through a one-pot reaction involving sulfonyl chlorides, hydrazine hydrate, and vinyl azides. This method is efficient and eco-friendly, as it proceeds in water, which is considered a green solvent. The reaction typically involves moderate to good yields and can tolerate a wide range of functional groups .
Industrial Production Methods
While specific industrial production methods for N’-(1-phenylethylidene)methanesulfonohydrazide are not extensively documented, the general approach involves the use of readily available starting materials such as sulfonyl chlorides and hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenylethylidene)methanesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylhydrazones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfonylhydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(1-phenylethylidene)methanesulfonohydrazide has a wide range of applications in scientific research:
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N’-(1-phenylethylidene)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as ROCK and CAII, and act as a PPAR-gamma agonist . These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
N’-(1-phenylethylidene)benzenesulfonohydrazide: Similar in structure but with a benzene ring instead of a methanesulfonyl group.
Methanesulfonyl hydrazide: A simpler compound with a methanesulfonyl group attached to a hydrazide moiety.
Uniqueness
N’-(1-phenylethylidene)methanesulfonohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential pharmacological activities make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-phenylethylideneamino]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-8(10-11-14(2,12)13)9-6-4-3-5-7-9/h3-7,11H,1-2H3/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFBKOEHNTGST-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C)/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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